4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid
Overview
Description
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid is an organic compound with the molecular formula C12H15NO4. It is a derivative of butanoic acid, featuring a benzyloxycarbonyl group attached to the amino group and a hydroxyl group on the third carbon atom. This compound is known for its applications in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
It’s known that this compound is a type of organoboron reagent , which are often used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds .
Mode of Action
The mode of action of 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the organoboron reagent interacts with a palladium catalyst. The palladium undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond. Then, transmetalation occurs, transferring the organoboron group to the palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound would be involved in the formation of new carbon-carbon bonds . This could potentially affect a wide range of biochemical pathways, depending on the specific molecules being coupled.
Pharmacokinetics
The compound’s lipophilicity and molecular weight (2392443 g/mol ) could potentially influence its bioavailability.
Result of Action
As an organoboron reagent, it could potentially contribute to the formation of new carbon-carbon bonds via suzuki–miyaura cross-coupling reactions . This could result in the synthesis of new organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and tolerant of various functional groups . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common method includes the reaction of 4-amino-3-hydroxybutanoic acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as trifluoroacetic acid (TFA) for deprotection of the Cbz group.
Major Products:
Oxidation: Formation of 4-(((Benzyloxy)carbonyl)amino)-3-oxobutanoic acid.
Reduction: Formation of this compound.
Substitution: Formation of derivatives with different protecting groups.
Scientific Research Applications
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
4-(((Benzyloxy)carbonyl)amino)butanoic acid: Lacks the hydroxyl group on the third carbon.
4-(((Benzyloxy)carbonyl)amino)-3-oxobutanoic acid: Contains a carbonyl group instead of a hydroxyl group on the third carbon.
Uniqueness: 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid is unique due to the presence of both a benzyloxycarbonyl-protected amino group and a hydroxyl group, providing versatility in chemical reactions and applications. Its structure allows for selective modifications and interactions, making it valuable in various fields of research and industry .
Properties
IUPAC Name |
3-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-10(6-11(15)16)7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBQZMZFAJJFDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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